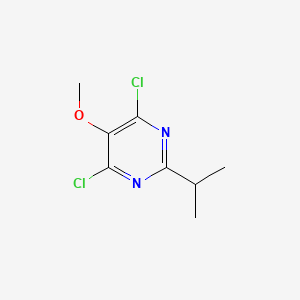
4,6-Dichloro-2-isopropyl-5-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine and methoxy groups at specific positions on the pyrimidine ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Dichloromethane, chloroform, and methanol are frequently used solvents.
Catalysts: Catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative .
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A closely related compound with similar chemical properties and applications.
2,4-Dichloro-5-methoxypyrimidine: Another pyrimidine derivative with comparable reactivity and uses.
Uniqueness
4,6-Dichloro-5-methoxy-2-(1-methylethyl)pyrimidine is unique due to the presence of the isopropyl group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H10Cl2N2O |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
4,6-dichloro-5-methoxy-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-4(2)8-11-6(9)5(13-3)7(10)12-8/h4H,1-3H3 |
Clave InChI |
RZGBTPKXRZXALG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=C(C(=N1)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


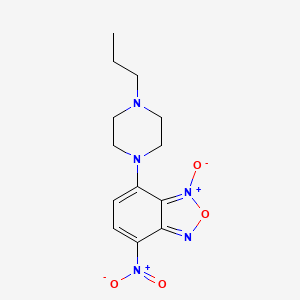
![2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B13931630.png)
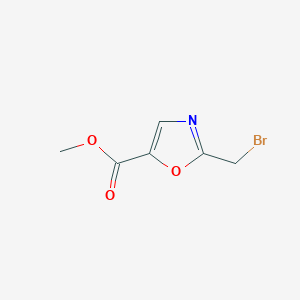
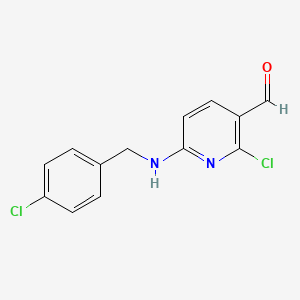


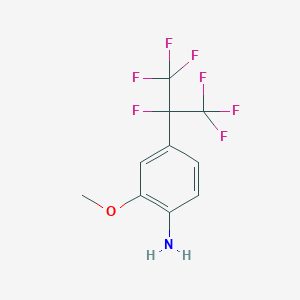
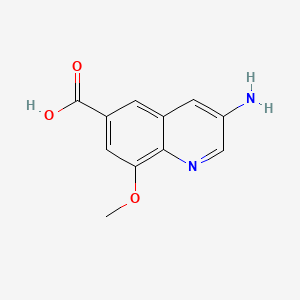


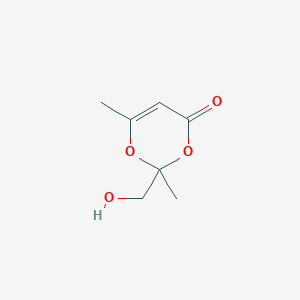

![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

